molecular formula C9H16O4 B6255232 tert-butyl 3-(2-oxoethoxy)propanoate CAS No. 1246247-28-8

tert-butyl 3-(2-oxoethoxy)propanoate

Cat. No.: B6255232
CAS No.: 1246247-28-8
M. Wt: 188.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-oxoethoxy)propanoate is a chemical compound that belongs to the class of esters. It has the molecular formula C9H16O4 and a molecular weight of 188.2 g/mol. This compound is widely used in scientific experiments and industrial applications due to its unique properties.

Preparation Methods

The synthesis of tert-butyl 3-(2-oxoethoxy)propanoate typically involves the esterification of 3-(2-oxoethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Chemical Reactions Analysis

Tert-butyl 3-(2-oxoethoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted by nucleophiles like amines or alcohols under basic conditions, leading to the formation of amides or other esters.

Scientific Research Applications

Tert-butyl 3-(2-oxoethoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is employed in the development of prodrugs and drug delivery systems.

    Industry: this compound is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxoethoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. This process is crucial in drug metabolism and detoxification pathways .

Comparison with Similar Compounds

Tert-butyl 3-(2-oxoethoxy)propanoate can be compared with other similar compounds, such as:

    Tert-butyl 3-(2-hydroxyethoxy)propanoate: This compound has a hydroxyl group instead of a keto group, making it more reactive in certain chemical reactions.

    Tert-butyl 3-(2-cyanoethoxy)propanoate: This compound contains a cyano group, which can participate in different types of chemical reactions compared to the keto group in this compound.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No.

1246247-28-8

Molecular Formula

C9H16O4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.